4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde
Overview
Description
4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H7ClN2O3 It is characterized by a pyrimidine ring substituted with chlorine, methoxy groups, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-dimethoxypyrimidine.
Chlorination: The pyrimidine ring is chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position.
Formylation: The formylation of the chlorinated intermediate is achieved using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like triethylamine (Et3N).
Major Products Formed:
Oxidation: 4-Chloro-2,6-dimethoxypyrimidine-5-carboxylic acid.
Reduction: 4-Chloro-2,6-dimethoxypyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-based pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors involved in pyrimidine metabolism. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
2-Chloro-4,6-dimethoxypyrimidine: Similar structure but lacks the aldehyde group, making it less reactive in certain synthetic applications.
4-Chloro-2,6-dimethoxypyrimidine-5-methanol: The reduced form of the aldehyde, used in different synthetic contexts.
4-Chloro-2,6-dimethoxypyrimidine-5-carboxylic acid: The oxidized form, which has different chemical properties and applications.
Uniqueness: 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is unique due to the presence of both the chlorine and aldehyde functional groups, which provide versatility in chemical reactions and potential biological activities. Its ability to undergo various transformations makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-6-4(3-11)5(8)9-7(10-6)13-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUIGOHQLMJUSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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